4,5-Dimethylisoquinoline
Description
4,5-Dimethylisoquinoline is a substituted isoquinoline derivative featuring methyl groups at the 4- and 5-positions of the heterocyclic ring. For example, methyl iodide was used to alkylate a nitrile intermediate, yielding a hindered this compound structure . This method highlights the compound’s synthetic accessibility, though its pharmacological properties remain underexplored compared to positional isomers like 4,4-dimethylisoquinoline derivatives.
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4,5-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-7-12-6-9(2)11(8)10/h3-7H,1-2H3 |
InChI Key |
MDHFSOZPRYQJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN=CC2=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to introduce methyl groups at the desired positions . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate efficient cyclization and functionalization of the isoquinoline ring .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products: The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dimethylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethylisoquinoline, particularly in its role as an antiplatelet agent, involves the inhibition of alpha 2B-adrenergic receptors. This inhibition prevents platelet aggregation, which is crucial in the prevention of thrombotic events. The compound’s structure allows it to effectively bind to these receptors, blocking their activity and thereby reducing platelet aggregation .
Comparison with Similar Compounds
Key Features :
- Synthesis: Alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with 1-chloro-2-bromoethane, followed by coupling with arylpiperazines .
- Bioactivity : Antiplatelet effects via alpha-2B receptor antagonism .
- Selectivity : Structural optimization minimizes off-target interactions with serotonin (5-HT) and dopamine receptors .
3,5-Dimethylisoquinoline
3,5-Dimethylisoquinoline is commercially available and used in organic synthesis.
Other Substituted Isoquinolines
- 6,7-Dimethoxyisoquinolines: Commonly found in natural alkaloids, these derivatives often exhibit distinct biological activities (e.g., vasorelaxation) due to electron-donating methoxy groups .
- Nitro-Substituted Isoquinolines: Compounds like 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline are intermediates in alkaloid synthesis, highlighting the versatility of substitution patterns .
Structural and Functional Comparison
Table 1. Key Properties of Selected Isoquinoline Derivatives
Mechanistic Insights and Research Findings
- Receptor Interactions: The 4,4-dimethylisoquinoline scaffold stabilizes ligand-receptor complexes via aromatic CH-π stacking with Phe6.52 in alpha-2B-ARs, while modifications to the piperazine moiety (e.g., meta-substitution) reduce alpha-1-AR binding .
- Steric and Electronic Effects : The 4,5-dimethyl substitution may introduce steric hindrance that alters binding pocket accessibility compared to 4,4-dimethyl analogs, though empirical data are lacking .
- Synthetic Flexibility: Isoquinoline derivatives are tunable through substituent engineering, enabling targeted biological activities (e.g., antiplatelet vs. vasorelaxant effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
